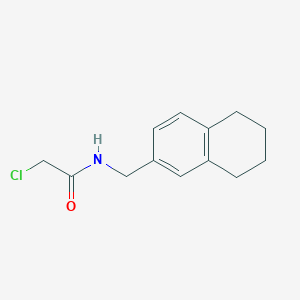![molecular formula C12H15ClFNO B6646207 2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B6646207.png)
2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide is a chemical compound that belongs to the group of amides. It is also known as TAPC (2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide). TAPC is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
TAPC acts as a positive allosteric modulator of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. TAPC enhances the binding of GABA to its receptors, resulting in increased inhibitory neurotransmission. This leads to a decrease in neuronal activity, which can have various effects depending on the specific brain region and cell type.
Biochemical and Physiological Effects:
TAPC has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the hippocampus. This can lead to a decrease in seizure activity and may have potential therapeutic applications in the treatment of epilepsy. TAPC has also been shown to increase the release of dopamine in the striatum, which can have implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAPC is its specificity for GABA receptors. This allows for targeted modulation of neuronal activity in specific brain regions. However, TAPC has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, TAPC can have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving TAPC. One area of interest is the development of more stable analogs of TAPC that can be used in longer-term experiments. Another area of interest is the investigation of TAPC's effects on different types of GABA receptors and their subunits. Finally, TAPC's potential therapeutic applications in the treatment of epilepsy and other neurological disorders warrant further investigation.
Métodos De Síntesis
TAPC can be synthesized using a multi-step process. The first step involves the reaction of 3-fluoroacetophenone with 2-bromo-2-methylpropane in the presence of a base to obtain 1-(3-fluorophenyl)-2-methylpropan-2-ol. This intermediate is then treated with thionyl chloride to obtain 2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide (TAPC).
Aplicaciones Científicas De Investigación
TAPC has been used in various scientific research studies, including cancer research, neuroscience, and immunology. In cancer research, TAPC has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, TAPC has been used to study the role of GABA receptors in the modulation of neuronal activity. In immunology, TAPC has been used to investigate the effects of GABA on the immune system.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-fluorophenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,8-15-11(16)7-13)9-4-3-5-10(14)6-9/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGOOZKPNDESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide](/img/structure/B6646134.png)
![2-chloro-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B6646148.png)
![N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B6646151.png)
![2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B6646155.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646163.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(3-chloro-4-fluorophenyl)ethyl]acetamide](/img/structure/B6646186.png)
![2-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B6646191.png)
![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(4-ethylphenyl)-2-methylpropyl]acetamide](/img/structure/B6646200.png)
![2-chloro-N-[2-methyl-2-(3-methylphenyl)propyl]acetamide](/img/structure/B6646208.png)
![2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646214.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)